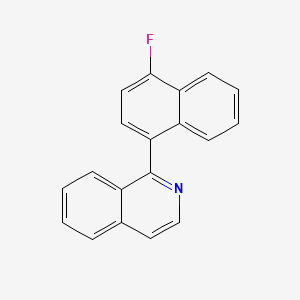
1-(4-Fluoronaphthalen-1-yl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoronaphthalen-1-yl)isoquinoline is a chemical compound with the molecular formula C19H12FN and a molecular weight of 273.3 g/mol . This compound features a fluorine atom attached to a naphthalene ring, which is further connected to an isoquinoline structure. The presence of fluorine in the molecule imparts unique chemical and physical properties, making it of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoronaphthalen-1-yl)isoquinoline can be achieved through several routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring . This process typically requires specific reaction conditions, such as the use of catalysts and controlled temperatures. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(4-Fluoronaphthalen-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoronaphthalen-1-yl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoronaphthalen-1-yl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The fluorine atom’s presence enhances the compound’s ability to form strong interactions with target molecules, leading to specific biological effects. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoronaphthalen-1-yl)isoquinoline can be compared with other fluorinated isoquinolines, such as:
- 1-Fluoroisoquinoline
- 3-Fluoroisoquinoline
- 4-Fluoroisoquinoline
- 5-Fluoroisoquinoline
These compounds share similar structural features but differ in the position of the fluorine atom on the isoquinoline ring . The unique position of the fluorine atom in this compound imparts distinct chemical and physical properties, making it unique among its analogs.
Eigenschaften
Molekularformel |
C19H12FN |
|---|---|
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
1-(4-fluoronaphthalen-1-yl)isoquinoline |
InChI |
InChI=1S/C19H12FN/c20-18-10-9-17(15-7-3-4-8-16(15)18)19-14-6-2-1-5-13(14)11-12-21-19/h1-12H |
InChI-Schlüssel |
ZTXGYOFOFBMELP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C4=CC=CC=C43)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


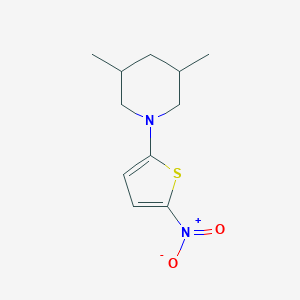
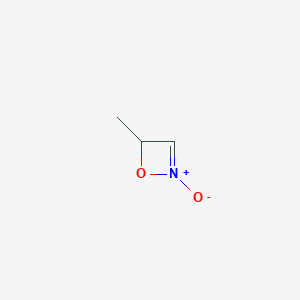
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
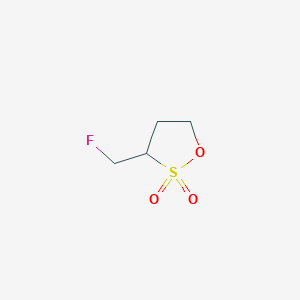
![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)
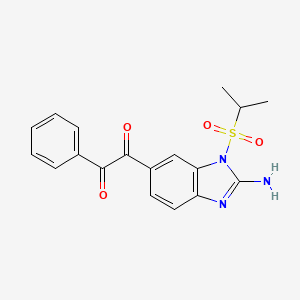
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
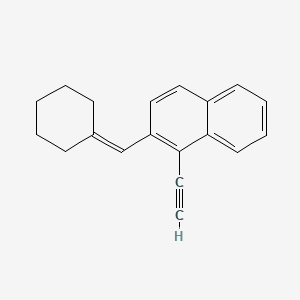
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
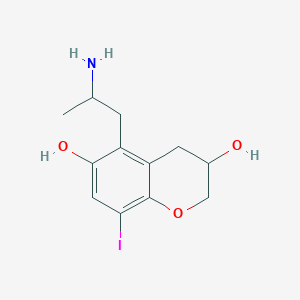
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
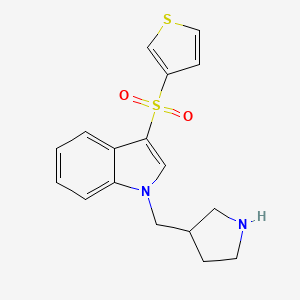
![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
